2-(2,4-dichlorophenyl)-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenyl)-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a dichlorophenyl group, a methylphenyl group, and an oxoazetidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)acetamide typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through the cyclization of a suitable β-lactam precursor.
Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the azetidinone ring with a 2,4-dichlorophenyl group, often using a halogenation reaction.
Attachment of the Methylphenyl Group: This can be done through a nucleophilic substitution reaction where the azetidinone ring is reacted with a 3-methylphenylamine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The dichlorophenyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for its biological activity.
Industry: Use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme substrates, thereby blocking the active site. The dichlorophenyl and methylphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Penicillins: β-lactam antibiotics with a similar azetidinone ring structure.
Cephalosporins: Another class of β-lactam antibiotics.
Carbapenems: Broad-spectrum β-lactam antibiotics.
Uniqueness
2-(2,4-dichlorophenyl)-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to other azetidinones.
Properties
Molecular Formula |
C18H16Cl2N2O2 |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)acetamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11-3-2-4-13(9-11)21-18(24)17(22-8-7-16(22)23)14-6-5-12(19)10-15(14)20/h2-6,9-10,17H,7-8H2,1H3,(H,21,24) |
InChI Key |
MSNGCNJULSLVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C2=C(C=C(C=C2)Cl)Cl)N3CCC3=O |
Origin of Product |
United States |
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